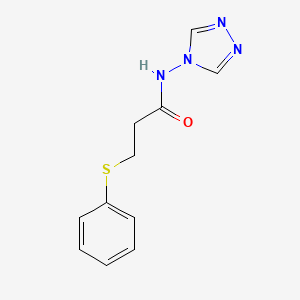![molecular formula C17H16Cl2N2O2S B4901403 N-[(2,4-dichlorophenyl)carbamothioyl]-4-propoxybenzamide](/img/structure/B4901403.png)
N-[(2,4-dichlorophenyl)carbamothioyl]-4-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,4-dichlorophenyl)carbamothioyl]-4-propoxybenzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a dichlorophenyl group, a carbamothioyl group, and a propoxybenzamide moiety. It has garnered attention due to its potential biological activities and its utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dichlorophenyl)carbamothioyl]-4-propoxybenzamide typically involves multiple steps. One common method starts with the reaction of 2,4-dichloroaniline with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 4-propoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and bases like triethylamine or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dichlorophenyl)carbamothioyl]-4-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry solvents like ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles (amines, thiols); reactions often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted derivatives with different functional groups
Scientific Research Applications
N-[(2,4-dichlorophenyl)carbamothioyl]-4-propoxybenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(2,4-dichlorophenyl)carbamothioyl]-4-propoxybenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit urease activity by binding to the enzyme’s active site, thereby preventing the hydrolysis of urea. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and protect DNA from oxidative damage . The compound’s cytotoxic effects are believed to result from its interaction with cellular components, leading to apoptosis or cell death .
Comparison with Similar Compounds
Similar Compounds
- N-[(2,4-dichlorophenyl)carbamothioyl]cyclopentanecarboxamide
- N-{[(2,4-dichlorophenyl)carbamothioyl]amino}acetamide
- 5-(tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine
Uniqueness
N-[(2,4-dichlorophenyl)carbamothioyl]-4-propoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits higher potency in urease inhibition and antioxidant assays. Its structural features also allow for versatile modifications, making it a valuable scaffold for the development of new derivatives with enhanced properties .
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)carbamothioyl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2S/c1-2-9-23-13-6-3-11(4-7-13)16(22)21-17(24)20-15-8-5-12(18)10-14(15)19/h3-8,10H,2,9H2,1H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEUYIAJTPDAOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,1-dimethyl-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B4901323.png)

![2-[1-oxo-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4901330.png)
![1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone](/img/structure/B4901337.png)
![METHYL 3-{[2-PHENYL-2-(PHENYLSULFANYL)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE](/img/structure/B4901339.png)
![2,2-DIMETHYL-5-(PYRIDIN-4-YL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B4901344.png)
![8-(4-bromophenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B4901347.png)

![2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4901357.png)
![4-(benzyloxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4901360.png)
![2,4-dichloro-1-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B4901366.png)
![N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-3-bromobenzamide](/img/structure/B4901367.png)
![N-methyl-4-[(2-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B4901383.png)

